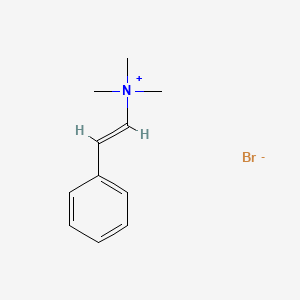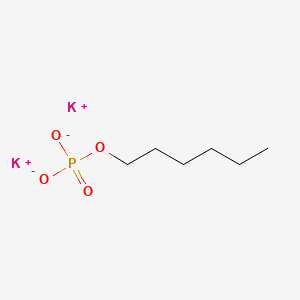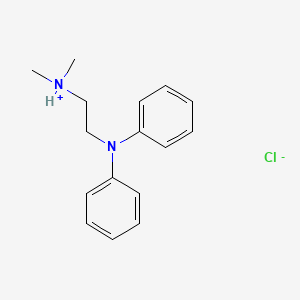
N,N-Dimethyl-N',N'-diphenyl-ethylenediamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride is an organic compound that features both secondary amine and aromatic functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride typically involves the reaction of N,N-Dimethyl-ethylenediamine with diphenyl compounds under specific conditions. One common method is the condensation reaction where N,N-Dimethyl-ethylenediamine reacts with diphenyl ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in various reactions.
Biology: Employed in DNA binding studies due to its ability to interact with nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride involves its interaction with molecular targets through its amine and aromatic groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile agent in both chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog with only dimethyl groups attached to the ethylenediamine backbone.
N,N-Dimethyl-1,2-ethanediamine: Another similar compound with a slightly different structure but similar reactivity.
Uniqueness
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride is unique due to the presence of both dimethyl and diphenyl groups, which enhance its reactivity and ability to form stable complexes. This makes it more versatile compared to its simpler analogs, allowing for a broader range of applications in various fields .
Eigenschaften
CAS-Nummer |
29653-80-3 |
|---|---|
Molekularformel |
C16H21ClN2 |
Molekulargewicht |
276.80 g/mol |
IUPAC-Name |
dimethyl-[2-(N-phenylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-17(2)13-14-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H |
InChI-Schlüssel |
FHJQXRVQMRCNIV-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
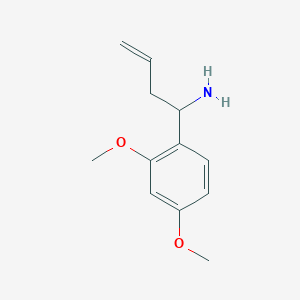
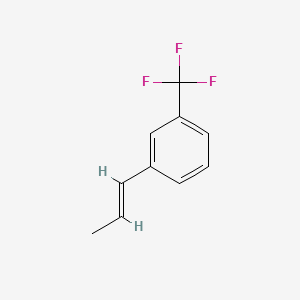
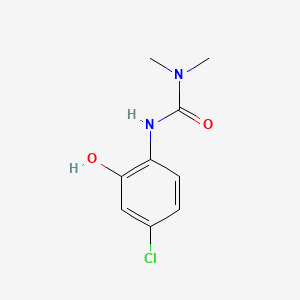

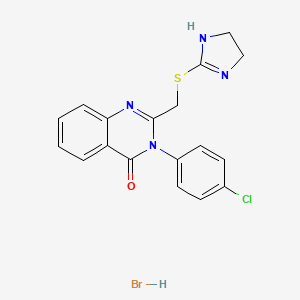

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
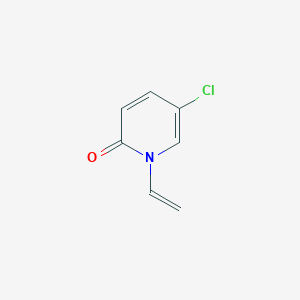
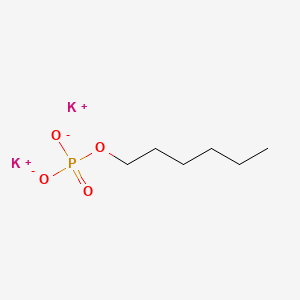
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)

